2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine
Description
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chloro group and a dimethoxybenzoyl group
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-10-4-3-5-11(19-2)13(10)14(17)9-6-7-12(15)16-8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPILJRWIKWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220097 | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-44-0 | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific examples are limited.
Hydrolysis: The ester linkage in the dimethoxybenzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized products, potentially including carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and corresponding alcohols or amines.
Scientific Research Applications
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and dimethoxybenzoyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2,6-dimethoxyphenyl)pyridine
- 2-Chloro-5-(2,6-dimethoxybenzyl)pyridine
- 2-Chloro-5-(2,6-dimethoxybenzamide)pyridine
Uniqueness
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine is unique due to the presence of both a chloro group and a dimethoxybenzoyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Biological Activity
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a chloro group and a dimethoxybenzoyl moiety, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research has indicated several potential biological activities for this compound:
-
Antimicrobial Activity : In vitro studies demonstrate that this compound possesses significant antimicrobial properties against various bacterial strains.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Notably, it has been tested against:
- HeLa Cells : Exhibited a dose-dependent reduction in cell viability.
- MCF-7 Cells : Induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers in animal models of inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against multi-drug resistant bacteria. Results indicated effective inhibition at low concentrations, suggesting potential for development as an antibiotic agent .
- Cancer Cell Line Research : In a study focusing on breast cancer treatment, researchers found that treatment with this compound led to significant apoptosis in MCF-7 cells, with mechanisms involving mitochondrial dysfunction and caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
